synthesis and characterization of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate
synthesis and characterization of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Nitrate
Foreword: The Emergence of Energetic Ionic Liquids
The field of energetic materials is continuously evolving, driven by the demand for compounds that offer enhanced performance, improved stability, and greater safety profiles compared to traditional explosives and propellants. Within this landscape, Energetic Ionic Liquids (EILs) have emerged as a highly promising class of materials.[1] Unlike conventional solid energetic materials, EILs are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable energetic performance.[1][2] This guide focuses on a specific and noteworthy EIL: 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (AMTN). AMTN is a representative example of this class, serving as a model substance for investigating the decomposition and combustion behavior of EILs.[3] Its potential applications span from advanced liquid propellants to energetic plasticizers.[1]
This document serves as a technical guide for researchers, chemists, and professionals in drug development and materials science. It provides a detailed exploration of the synthesis and comprehensive characterization of AMTN, grounded in established scientific principles and experimental data. The methodologies are presented not merely as procedural steps, but with an emphasis on the underlying chemical logic and the rationale for experimental design, ensuring a deep and practical understanding of the subject matter.
Part 1: Synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Nitrate (AMTN)
The synthesis of AMTN is a multi-step process that begins with the formation of the core heterocyclic structure, 4-amino-1,2,4-triazole, followed by quaternization of a ring nitrogen to form the desired cation, and finally, anion exchange to introduce the nitrate group. The overall strategy is to build the triazolium cation and then pair it with the energetic nitrate anion.
Foundational Precursor: Synthesis of 4-Amino-1,2,4-triazole
The journey to AMTN begins with its non-alkylated precursor, 4-amino-1,2,4-triazole (4-AT). The synthesis of 4-AT is a well-established process, typically involving the reaction of hydrazine with formic acid.[4]
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Causality of Precursor Synthesis: The reaction proceeds through the formation of formylhydrazine, which then undergoes cyclization. The use of an acidic catalyst, often an insoluble polymer with acidic functional groups, can facilitate the reaction under milder conditions and improve yield and purity.[4] The temperature is progressively increased to first distill off the ethanol and water byproducts, and then to drive the cyclization to completion.[4]
Core Synthesis: From 4-Amino-1,2,4-triazole to AMTN
The conversion of 4-AT to AMTN involves two key transformations: methylation of the triazole ring and the introduction of the nitrate anion. While various routes to substituted triazolium salts exist, a common and effective method involves the alkylation of the 4-amino-1,2,4-triazole precursor.[5][6]
The following DOT script visualizes the logical workflow for the synthesis of AMTN.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established chemical principles for the formation of 1,4-disubstituted 1,2,4-triazolium salts.
Step 1: Synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium Iodide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-1,2,4-triazole in a suitable solvent such as acetonitrile.
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Methylation: To this solution, add a stoichiometric equivalent of a methylating agent, such as methyl iodide.
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Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the intermediate iodide salt.
Step 2: Anion Exchange to form AMTN
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Dissolution: Dissolve the purified 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide in deionized water.
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Precipitation: In a separate flask, prepare a solution of a nitrate salt, typically silver nitrate, in deionized water. Add the silver nitrate solution dropwise to the triazolium iodide solution with vigorous stirring. A precipitate of silver iodide will form.
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Filtration: After the addition is complete, stir the mixture for an additional hour to ensure complete precipitation. Filter the mixture to remove the insoluble silver iodide.
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Product Isolation: The filtrate contains the desired product, 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate. The water can be removed under reduced pressure to yield the final product.
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Trustworthiness through Self-Validation: The success of each step validates the previous one. The formation of the iodide salt in Step 1 is confirmed before proceeding to the anion exchange. The complete removal of the iodide, evidenced by the precipitation of silver iodide, ensures the purity of the final nitrate salt.
Part 2: Comprehensive Characterization of AMTN
Thorough characterization is paramount to confirm the identity, purity, and key properties of the synthesized AMTN, especially given its nature as an energetic material.
The following DOT script outlines the multi-faceted approach to the characterization of AMTN.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations for AMTN |
| ¹H NMR | To identify the proton environment and confirm the presence of the methyl group and triazole ring protons. | - A singlet corresponding to the N-methyl protons.- Singlets for the two non-equivalent protons on the triazole ring.- A broad singlet for the amino group protons. |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | - A peak for the N-methyl carbon.- Peaks corresponding to the carbon atoms in the triazolium ring. |
| IR Spectroscopy | To identify characteristic functional groups. | - N-H stretching vibrations from the amino group.- C-H stretching from the methyl group and triazole ring.- Strong N-O stretching bands characteristic of the nitrate anion. |
| Mass Spectrometry | To confirm the mass of the cation. | - A peak corresponding to the [C₃H₇N₅]⁺ cation. |
Thermal Analysis
Thermal analysis is critical for understanding the stability and energetic properties of AMTN.
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Differential Scanning Calorimetry (DSC): DSC analysis reveals thermal transitions such as melting, crystallization, and decomposition. For AMTN, a glass transition point has been reported at -55 °C, which is characteristic of an ionic liquid.[1] The DSC thermogram will also show a sharp exothermic peak corresponding to its decomposition. The onset temperature of this exotherm is a key indicator of its thermal stability.[7]
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For AMTN, TGA reveals a complex exothermic decomposition process occurring in multiple overlapping steps between approximately 207°C and 267°C (480 K to 540 K).[3] The analysis of the off-gassed products can identify decomposition products such as N₂O, CO, H₂O, HCN, and NH₃.[3] Alkylated triazolium salts generally exhibit significantly higher thermal stability than their protonated (non-alkylated) counterparts.[1]
| Thermal Property | Method of Determination | Typical Value/Observation for AMTN | Reference |
| Glass Transition (Tg) | DSC | -55 °C | [1] |
| Decomposition Temp. | TGA/DSC | Complex decomposition between 207-267 °C | [3] |
| Decomposition Products | TGA-FTIR/MS | N₂O, CO, H₂O, HCN, NH₃ | [3] |
Crystallographic Analysis
While AMTN is an ionic liquid, single-crystal X-ray diffraction can be performed if suitable crystals can be obtained, providing unequivocal proof of structure. For the related non-methylated compound, 4-amino-1H-1,2,4-triazol-1-ium nitrate, the crystal structure reveals alternating layers of the triazolium cations and nitrate anions.[8][9] These layers are interconnected by a network of N-H···O hydrogen bonds.[8][9] A similar layered structure with extensive hydrogen bonding would be anticipated for AMTN in the solid state, contributing to its overall stability.
Conclusion
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate stands as a significant example of the advancements in energetic ionic liquids. Its synthesis, while requiring careful execution, follows logical and established principles of heterocyclic and salt chemistry. The comprehensive characterization, employing a suite of spectroscopic and thermal analysis techniques, is crucial for verifying its structure and understanding its properties as an energetic material. This guide provides the foundational knowledge and procedural insights necessary for researchers to confidently synthesize and analyze AMTN, paving the way for further exploration of its applications and the broader field of energetic ionic liquids.
References
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Schaller, U., Keicher, T., Weiser, V., Krause, H., & Schlechtriem, S. (n.d.). Synthesis, Characterization and Combustion of Triazolium Based Salts. Fraunhofer ICT. Available at: [Link]
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Matulková, I., Císařová, I., & Němec, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o18–o19. Available at: [Link]
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Weiser, V., Schaller, U., Keicher, T., & Krause, H. (n.d.). BURNING BEHAVIOUR OF ENERGETIC IONIC LIQUIDS INVESTIGATED WITH 4-AMINO-1-METHYL-1,2,4- TRIAZOLIUMNITRAT. Fraunhofer-Publica. Available at: [Link]
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Matulková, I., Císařová, I., & Němec, I. (2011). 4-Amino-1H-1,2,4-triazol-1-ium nitrate. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 4-Amino-1,2,4-triazolium nitrate. Retrieved from [Link]
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Van Rensburg, D. J. J., & Landman, M. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(19), 18037–18046. Available at: [Link]
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